Cas no 2138362-01-1 (2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid)

2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid is a specialized brominated thiazole derivative featuring a sulfonamido functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl moiety enables selective alkylation reactions, while the carboxylic acid group offers further derivatization potential. This compound is particularly useful in the development of heterocyclic compounds, bioactive molecules, and peptidomimetics. The thiazole core contributes to its stability and compatibility with diverse reaction conditions. Its structural features make it suitable for applications in medicinal chemistry, including the design of enzyme inhibitors or antimicrobial agents. Careful handling is advised due to the reactivity of the bromomethyl group.
2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid structure
2138362-01-1 structure
Product name:2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
CAS No:2138362-01-1
MF:C5H5BrN2O4S2
MW:301.138197660446
CID:5777229
PubChem ID:165952624

2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
    • EN300-1122734
    • 2138362-01-1
    • 2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
    • Inchi: 1S/C5H5BrN2O4S2/c6-2-14(11,12)8-5-7-1-3(13-5)4(9)10/h1H,2H2,(H,7,8)(H,9,10)
    • InChI Key: WSJQCZBLXOHSTI-UHFFFAOYSA-N
    • SMILES: BrCS(NC1=NC=C(C(=O)O)S1)(=O)=O

Computed Properties

  • Exact Mass: 299.88741g/mol
  • Monoisotopic Mass: 299.88741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133Ų
  • XLogP3: 1

2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1122734-5.0g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1
5g
$3355.0 2023-05-24
Enamine
EN300-1122734-2.5g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1 95%
2.5g
$2268.0 2023-10-26
Enamine
EN300-1122734-10.0g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1
10g
$4974.0 2023-05-24
Enamine
EN300-1122734-0.25g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1 95%
0.25g
$1065.0 2023-10-26
Enamine
EN300-1122734-5g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1 95%
5g
$3355.0 2023-10-26
Enamine
EN300-1122734-0.05g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1 95%
0.05g
$972.0 2023-10-26
Enamine
EN300-1122734-0.1g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1 95%
0.1g
$1019.0 2023-10-26
Enamine
EN300-1122734-0.5g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1 95%
0.5g
$1111.0 2023-10-26
Enamine
EN300-1122734-1.0g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1
1g
$1157.0 2023-05-24
Enamine
EN300-1122734-1g
2-(bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid
2138362-01-1 95%
1g
$1157.0 2023-10-26

Additional information on 2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid

Recent Advances in the Study of 2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid (CAS: 2138362-01-1)

The compound 2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid (CAS: 2138362-01-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid as a versatile intermediate in the synthesis of novel thiazole-based compounds. Thiazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The bromomethanesulfonamido moiety in this compound introduces a reactive site that can be further functionalized, making it a valuable building block in medicinal chemistry.

One of the key advancements in the study of this compound is its application in the development of protease inhibitors. Proteases play a critical role in various physiological and pathological processes, and their dysregulation is associated with numerous diseases, including cancer and infectious diseases. Researchers have demonstrated that derivatives of 2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid exhibit potent inhibitory activity against specific proteases, suggesting their potential as lead compounds for drug discovery.

In addition to its role in protease inhibition, recent investigations have explored the compound's potential as an anti-inflammatory agent. In vitro studies have shown that it can modulate key inflammatory pathways, such as the NF-κB signaling pathway, which is implicated in chronic inflammatory conditions. These findings open new avenues for the development of anti-inflammatory therapeutics based on this chemical scaffold.

The synthesis of 2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid has also been optimized in recent studies. Novel synthetic routes have been developed to improve yield and purity, which are critical for its application in large-scale drug production. These advancements in synthetic methodology are expected to facilitate further research and development of this compound and its derivatives.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Future research should focus on structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties and minimize adverse effects.

In conclusion, 2-(Bromomethanesulfonamido)-1,3-thiazole-5-carboxylic acid represents a promising scaffold for the development of novel therapeutics. Its diverse biological activities and synthetic versatility make it a valuable tool in medicinal chemistry. Continued research efforts are expected to unlock its full potential and pave the way for new drug candidates targeting a range of diseases.

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